molecular formula C11H15ClN2O B1467324 [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1250339-07-1

[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B1467324
CAS No.: 1250339-07-1
M. Wt: 226.7 g/mol
InChI Key: LMPJCCDTRNQWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine” is an organic compound that belongs to the phenylmorpholines class . It has the empirical formula C10H13ClN2O and a molecular weight of 212.68 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1cc (Cl)ccc1N2CCOCC2 and the InChI string 1S/C10H13ClN2O/c11-8-1-2-10 (9 (12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 226.71 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

A compound designed for clinical administration as a neurokinin-1 receptor antagonist showed potential in pre-clinical tests relevant to emesis and depression. Its synthesis involved a thermal rearrangement of a propargylic azide in the presence of dimethylamine, highlighting its role in developing treatments for emesis and depression [Harrison et al., 2001].

Serotonin 5-HT1A Receptor-Biased Agonists

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were explored as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity and selectivity in preclinical studies, indicating their potential as therapeutic agents for depression [Sniecikowska et al., 2019].

Molluscicidal Agents

A 5-chlorosalicylic acid derivative incorporating a morpholine moiety demonstrated good molluscicidal effects. The synthesis and bioassay of this compound underline its potential application in controlling mollusc populations, which are vectors for schistosomiasis and other diseases [Duan et al., 2014].

Transfer Hydrogenation Catalysts

A study involving the synthesis of N-heterocyclic ruthenium(II) complexes from a morpholine-derived ligand explored their use in transfer hydrogenation reactions. The catalysts demonstrated excellent conversions and turnover frequencies, highlighting their utility in organic synthesis [Karabuğa et al., 2015].

Imaging Agents for Parkinson's Disease

The synthesis of a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease was achieved using a precursor incorporating a morpholine moiety. This work contributes to the development of diagnostic tools for neurodegenerative diseases [Wang et al., 2017].

Properties

IUPAC Name

(5-chloro-2-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPJCCDTRNQWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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